molecular formula C15H21N3O2S3 B2976347 4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706183-95-0

4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2976347
CAS No.: 1706183-95-0
M. Wt: 371.53
InChI Key: ALDASWXHWUQUPU-UHFFFAOYSA-N
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Description

The compound 4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a thiazepane derivative featuring a sulfonylated imidazole ring and a thiophen-2-yl substituent. The imidazole sulfonyl group may enhance binding interactions with biological targets, while the thiophen-2-yl moiety contributes to aromatic stacking and solubility properties.

Properties

IUPAC Name

4-(1-propan-2-ylimidazol-4-yl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-12(2)17-10-15(16-11-17)23(19,20)18-6-5-14(22-9-7-18)13-4-3-8-21-13/h3-4,8,10-12,14H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDASWXHWUQUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H21N3O2S3 and a molecular weight of 371.53 g/mol, this compound is part of a class of thiazepanes known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features an imidazole ring and a thiazepane core, contributing to its unique biological profile. The compound's sulfonamide group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC15H21N3O2S3
Molecular Weight371.53 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

1. Enzyme Inhibition:
The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

2. Receptor Binding:
The imidazole ring can facilitate binding to receptors, modulating their activity and influencing downstream signaling pathways.

3. Antioxidant Activity:
Compounds with thiazepane structures have shown promise in scavenging free radicals, thereby exhibiting protective effects against oxidative stress.

Biological Activity Studies

Recent studies have explored the pharmacological properties of this compound in various contexts:

Anticancer Activity:
In vitro studies demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. The mechanism involves the induction of apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor growth regulation .

Antimicrobial Properties:
Research has indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group may play a significant role in disrupting bacterial metabolic processes.

Neuroprotective Effects:
Preliminary studies suggest that the compound may offer neuroprotective benefits by reducing inflammation and oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Cancer Treatment
A study involving xenograft models showed that administration of this compound resulted in significant tumor reduction compared to control groups. The findings suggest its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy against resistant bacterial strains, this compound demonstrated significant antibacterial activity, leading to further investigations into its use as an alternative antibiotic treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane ()
  • Key Features : Shares the thiazepane core and thiophen-2-yl group but substitutes the imidazole sulfonyl with a methylsulfanyl-pyridine carbonyl group.
  • Implications : The pyridine carbonyl may enhance π-π stacking, while the methylsulfanyl group could alter metabolic stability compared to the sulfonyl group in the target compound. Molecular weight: ~386.5 g/mol .
4-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane ()
  • Key Features : Features a fluorophenyl-pyrrole carbonyl group instead of the imidazole sulfonyl.
  • Molecular weight: ~386.5 g/mol .
Pyridine Derivatives with Thiophen-2-yl Groups ()
  • Example: 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile.
  • Activity : Exhibits CDK2 inhibition (IC50 = 0.24 µM), suggesting that thiophen-2-yl-containing heterocycles are promising kinase inhibitors. The target compound’s imidazole sulfonyl group might target different enzymes or receptors .
CDK2 Inhibition ()

Thiophen-2-yl-containing pyridines and pyrazolopyridines show potent CDK2 inhibition (IC50: 0.24–0.93 µM). The target compound’s imidazole sulfonyl group could modulate selectivity toward other kinases or receptors, though experimental validation is needed .

Cytotoxicity Profiles

Compounds like 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine () exhibit cytotoxicity against cancer cell lines (HCT-116, MCF-7). The sulfonyl group in the target compound may influence membrane permeability and cytotoxicity .

Structural and Crystallographic Insights

  • Isostructural Trends () : Analogs with triclinic (P 1̄) symmetry and planar conformations (e.g., fluorophenyl-triazole derivatives) suggest that the target compound may adopt similar crystal packing, affecting solubility and stability.
  • SHELX Refinement () : Widely used for small-molecule crystallography, implying that the target compound’s structure could be resolved using these methods .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (IC50)
Target Compound 1,4-Thiazepane 1-Isopropylimidazole-4-sulfonyl, thiophen-2-yl Not reported Not available
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-... 1,4-Thiazepane Methylsulfanyl-pyridine, thiophen-2-yl ~386.5 Not tested
4-(4-Fluorophenyl-pyrrole-2-carbonyl)-... 1,4-Thiazepane Fluorophenyl-pyrrole, thiophen-2-yl ~386.5 Not reported
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl) Pyridine Naphthalen-2-yl, thiophen-2-yl ~335.8 0.24 µM (CDK2)

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